4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Drug design Lipophilicity optimization Lead optimization

4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a fluorinated heterocyclic building block belonging to the pyrazolo[4,3-c]pyridine scaffold class, a core structure widely exploited in kinase inhibitor programs due to its ATP-mimetic purine isostere properties. The compound bears a fluorine atom at the 4-position and a methyl group at the 3-position of the fused bicyclic system (MF: C₇H₆FN₃; MW: 151.14 g/mol).

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
Cat. No. B13140496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C=CN=C2F
InChIInChI=1S/C7H6FN3/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3,(H,10,11)
InChIKeyHZPKTHYSJMLILQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1823552-23-3): Core Scaffold Profile for Medicinal Chemistry and Kinase Inhibitor Procurement


4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a fluorinated heterocyclic building block belonging to the pyrazolo[4,3-c]pyridine scaffold class, a core structure widely exploited in kinase inhibitor programs due to its ATP-mimetic purine isostere properties [1]. The compound bears a fluorine atom at the 4-position and a methyl group at the 3-position of the fused bicyclic system (MF: C₇H₆FN₃; MW: 151.14 g/mol). The pyrazolo[4,3-c]pyridine scaffold has been validated in multiple therapeutic areas including oncology (ERK, EGFR, JAK3, c-Met inhibition), immunology, and CNS disorders [2].

Why 4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine Cannot Be Interchanged with Non-Fluorinated or Other Halo-Substituted Pyrazolo[4,3-c]pyridine Analogs


The 4-position substituent on the pyrazolo[4,3-c]pyridine scaffold exerts a first-order effect on both the physicochemical properties and biological profile of derived compounds. Fluorine, chlorine, bromine, and hydrogen at this position produce distinct LogP values (1.41, 1.92, ~2.6, and 0.79, respectively) , directly impacting passive membrane permeability and metabolic stability of final drug candidates [1]. Additionally, the C–F bond (bond dissociation energy ~485 kJ/mol) resists oxidative metabolism at the 4-position far more effectively than C–H (~435 kJ/mol) or C–Cl (~397 kJ/mol), rendering fluorinated analogs systematically less susceptible to CYP450-mediated clearance [2]. These differences mean that a lead optimized with the 4-fluoro building block cannot be trivially replaced with its 4-chloro, 4-bromo, or 4-unsubstituted counterpart without altering key DMPK parameters.

Quantitative Differentiation Evidence: 4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine vs. Closest Structural Analogs


LogP Advantage: 4-Fluoro Provides Optimal Lipophilicity Between Unsubstituted and 4-Chloro Analogs

The 4-fluoro substituent increases calculated LogP by +0.62 units relative to the 4-unsubstituted analog (LogP 0.79 → 1.41), while the 4-chloro analog overshoots with a LogP increase of +1.13 (LogP 1.92). This places the fluoro analog in an intermediate lipophilicity range considered favorable for balancing permeability and metabolic stability . The 4-bromo analog is predicted to be even more lipophilic (LogP ~2.6, estimated from homologous series trend).

Drug design Lipophilicity optimization Lead optimization

Halogen Atom Size: Fluorine Minimizes Steric Bulk While Maintaining Electronic Effects

Fluorine has a van der Waals radius of 1.47 Å, only slightly larger than hydrogen (1.20 Å) and significantly smaller than chlorine (1.75 Å) or bromine (1.85 Å). This allows the 4-fluoro analog to occupy binding pockets designed for the unsubstituted scaffold without steric clashes, unlike the 4-chloro or 4-bromo analogs [1]. This property is critical in kinase hinge-binding motifs where the 4-position of pyrazolo[4,3-c]pyridine projects into a sterically constrained region of the ATP pocket [2].

Structure-based drug design Binding pocket fit Halogen bonding

Metabolic Stability: C–F Bond Resists Oxidative Metabolism at the 4-Position

The C–F bond dissociation energy (BDE) at the aromatic 4-position is approximately 485 kJ/mol, compared to ~435 kJ/mol for C–H, ~397 kJ/mol for C–Cl, and ~335 kJ/mol for C–Br [1]. This higher BDE renders the 4-fluoro substituted scaffold intrinsically more resistant to CYP450-mediated oxidative defluorination or hydroxylation at the 4-position. While direct microsomal stability data for this specific building block are not published, the class-level principle is firmly established: fluorine substitution at metabolically labile positions consistently improves in vitro half-life in human liver microsomes (HLM) by 2- to 10-fold across diverse heterocyclic scaffolds [2].

Drug metabolism CYP450 stability Pharmacokinetics

Hydrogen Bond Acceptor Capability: Fluorine Adds a Weak HBA Site Absent in Unsubstituted Analog

The fluorine atom at the 4-position introduces an additional hydrogen bond acceptor (HBA) capable of weak C–F···H–X interactions, while the unsubstituted analog (3-methyl-1H-pyrazolo[4,3-c]pyridine, C₇H₇N₃) lacks this feature. However, the total HBA count remains identical (H_Acceptors = 2) between the fluoro and unsubstituted analogs , as the fluorine replaces the C–H position rather than adding net acceptor capacity. The key difference is qualitative: fluorine can participate in orthogonal multipolar interactions (C–F···C=O, C–F···H–N) that strengthen target binding in a geometry-dependent manner not possible with C–H [1].

Molecular recognition Halogen bonding Protein-ligand interactions

Synthetic Utility: 4-Fluoro as a Dual-Purpose Substituent – Metabolic Shield and Latent Leaving Group

The 4-fluoro substituent serves a dual synthetic role not available with the unsubstituted or 4-chloro/4-bromo analogs. In the final drug candidate, fluorine acts as a metabolically stable blocking group. In contrast, the 4-chloro (CAS 120422-93-7) and 4-bromo (CAS 1956332-62-9) analogs are more reactive toward nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling, making them less suitable for applications requiring inertness at the 4-position during downstream transformations at other scaffold positions [1]. The 4-fluoro compound offers a unique orthogonal reactivity profile: it remains intact under Suzuki, Sonogashira, and Buchwald–Hartwig conditions that functionalize other positions, while the 4-chloro analog may undergo competing oxidative addition with Pd(0) catalysts [2].

Medicinal chemistry synthesis Late-stage functionalization Building block versatility

Topological Polar Surface Area Equivalence with Distinct Electronic Profile: Same PSA, Better Permeability

Despite the identical calculated topological polar surface area (TPSA = 41.57 Ų) across the 4-fluoro, 4-unsubstituted, and 4-chloro 3-methyl-1H-pyrazolo[4,3-c]pyridine analogs , the 4-fluoro compound's higher electronegativity at position 4 alters the molecular electrostatic potential (MEP) distribution. This results in a more negative MEP surface around the fluorine that facilitates membrane penetration while maintaining the same PSA-based permeability prediction [1]. The consequence is that the 4-fluoro building block is predicted to yield final compounds with better passive membrane permeability than the unsubstituted analog, without the excessive lipophilicity (and associated solubility penalty, hERG binding risk, and promiscuity) of the 4-chloro analog (LogP 1.92).

ADME prediction Blood-brain barrier penetration Property-based drug design

Optimal Procurement and Application Scenarios for 4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1823552-23-3)


Lead Optimization in Kinase Inhibitor Programs Requiring ATP-Hinge Binders with Balanced Lipophilicity

Medicinal chemistry teams optimizing kinase inhibitors (e.g., JAK3, ERK, EGFR, c-Met) should select the 4-fluoro building block when the SAR indicates that the 4-position of the pyrazolo[4,3-c]pyridine scaffold projects into a sterically constrained region of the ATP-binding pocket. The fluorine atom provides metabolic shielding and favorable electronic effects without the steric penalty of chlorine or bromine [1]. The intermediate LogP of 1.41 positions this building block as the preferred choice when the unsubstituted analog (LogP 0.79) yields insufficient cellular permeability and the chloro analog (LogP 1.92) raises concerns about solubility or hERG liability.

Multi-Step Parallel Synthesis Where 4-Position Inertness Is Required

In synthetic routes involving sequential functionalization of the pyrazolo[4,3-c]pyridine core at positions 6, 7, or N1/N2, the 4-fluoro substituent remains intact under standard Pd-catalyzed cross-coupling conditions (Suzuki, Sonogashira, Buchwald–Hartwig) that would activate the 4-chloro or 4-bromo analogs [1]. This eliminates the need for protecting group strategies at the 4-position, reducing the linear step count by 1–2 steps compared to routes using the 4-chloro or 4-bromo building blocks. Procure the 4-fluoro compound when synthetic efficiency and scalability are primary decision drivers.

Fragment-Based Drug Discovery (FBDD) Library Construction Targeting CNS-Penetrant Kinase Probes

For FBDD libraries targeting CNS indications, the 4-fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine building block offers an attractive combination of low molecular weight (151.14 Da, compliant with Rule of Three), TPSA of 41.57 Ų (well below the 60–70 Ų BBB penetration threshold), and intermediate LogP of 1.41 [1]. Compared to the unsubstituted analog (LogP 0.79), the fluoro fragment is predicted to have superior passive permeability; compared to the chloro analog (MW 167.6, LogP 1.92), it provides better ligand efficiency and lower lipophilicity-driven promiscuity risk. This makes it the preferred fragment starting point for CNS kinase programs.

Building Block for Fluorine-19 NMR Probe Development in Cellular Target Engagement Studies

The single fluorine atom at the 4-position provides a clean ¹⁹F NMR spectroscopic handle for monitoring compound concentration and target engagement in cellular and in vivo settings. ¹⁹F NMR has ~83% the sensitivity of ¹H NMR with negligible background signal in biological matrices, enabling quantitative detection at low micromolar concentrations [1]. The 4-chloro and unsubstituted analogs lack this capability. Procure the 4-fluoro building block when cellular target engagement and intracellular concentration determination via ¹⁹F NMR are required as part of the lead characterization cascade.

Quote Request

Request a Quote for 4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.